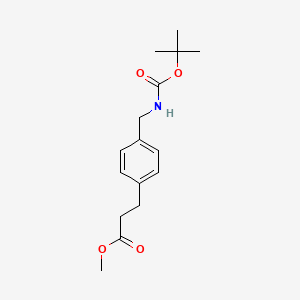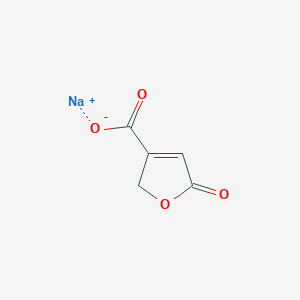
C2Tvm8heb2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol (C2Tvm8heb2) is a complex organic molecule with a molecular formula of C22H25NOS2 and a molecular weight of 383.57 g/mol . This compound is known for its unique structure, which includes a tetrahydronaphthalene core and thiophene groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. The thiophene groups are then introduced through a series of substitution reactions. The final step involves the formation of the amino group through a reductive amination process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The thiophene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, which have various applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
(6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol include:
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with similar therapeutic applications.
Uniqueness
What sets (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol apart is its unique combination of a tetrahydronaphthalene core and thiophene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
1422357-33-2 |
|---|---|
Molekularformel |
C22H25NOS2 |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
(6S)-6-[bis(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C22H25NOS2/c24-22-7-1-4-17-16-18(8-9-21(17)22)23(12-10-19-5-2-14-25-19)13-11-20-6-3-15-26-20/h1-7,14-15,18,24H,8-13,16H2/t18-/m0/s1 |
InChI-Schlüssel |
GNCSAYHHMHBFSR-SFHVURJKSA-N |
Isomerische SMILES |
C1CC2=C(C[C@H]1N(CCC3=CC=CS3)CCC4=CC=CS4)C=CC=C2O |
Kanonische SMILES |
C1CC2=C(CC1N(CCC3=CC=CS3)CCC4=CC=CS4)C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)


![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)


![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)




